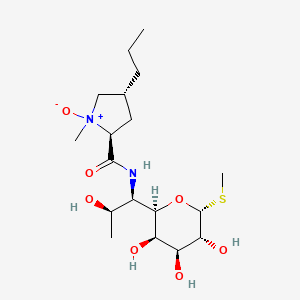
Lincomycin N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lincomycin N-Oxide is a derivative of lincomycin, a lincosamide antibiotic originally isolated from the soil bacterium Streptomyces lincolnensis. This compound is formed through the oxidation of lincomycin and exhibits similar antibacterial properties. It is primarily used in research settings to study the effects and mechanisms of lincosamide antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lincomycin N-Oxide is synthesized by oxidizing lincomycin using hydrogen peroxide in an alkaline medium. The reaction conditions can be adjusted to control the formation of different isomers of this compound. For instance, using ammonium hydroxide favors the formation of the S-isomer, while sodium hydroxide results in the formation of both R- and S-isomers. The addition of acetonitrile can accelerate the reaction .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions for Streptomyces lincolnensis to maximize lincomycin yield, followed by chemical oxidation. The fermentation medium typically includes soluble starch, sugar cane molasses, peptone water, sodium nitrate, and calcium carbonate. Optimizing parameters such as agitation speed, impeller type, and pH can significantly enhance lincomycin production .
Analyse Chemischer Reaktionen
Types of Reactions: Lincomycin N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in alkaline media is commonly used for the oxidation of lincomycin to this compound.
Reduction: this compound can be reduced back to lincomycin using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Major Products Formed:
Oxidation: this compound and its isomers.
Reduction: Lincomycin.
Substitution: Various lincomycin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Lincomycin N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study the oxidation and reduction reactions of lincosamide antibiotics.
Biology: Investigated for its antibacterial properties and its effects on bacterial protein synthesis.
Medicine: Studied for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Wirkmechanismus
Lincomycin N-Oxide exerts its antibacterial effects by binding to the 23S ribosomal RNA of the 50S bacterial ribosomal subunit. This binding inhibits protein synthesis in sensitive bacteria, leading to bacteriostatic or bactericidal effects depending on the concentration. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process .
Vergleich Mit ähnlichen Verbindungen
Lincomycin: The parent compound from which lincomycin N-Oxide is derived.
Clindamycin: A semi-synthetic derivative of lincomycin with enhanced antibacterial activity.
Pirlimycin: Another lincosamide antibiotic used in veterinary medicine.
This compound’s uniqueness lies in its modified structure, which can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives.
Eigenschaften
Molekularformel |
C18H34N2O7S |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-1-oxido-4-propylpyrrolidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C18H34N2O7S/c1-5-6-10-7-11(20(3,26)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(27-16)28-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-,20?/m1/s1 |
InChI-Schlüssel |
KMUHVGAESZFABR-KQLOMLEKSA-N |
Isomerische SMILES |
CCC[C@@H]1C[C@H]([N+](C1)(C)[O-])C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O |
Kanonische SMILES |
CCCC1CC([N+](C1)(C)[O-])C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

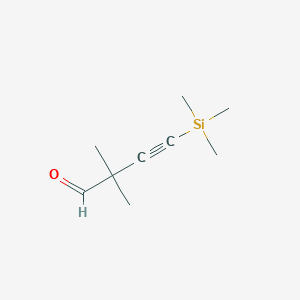

![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
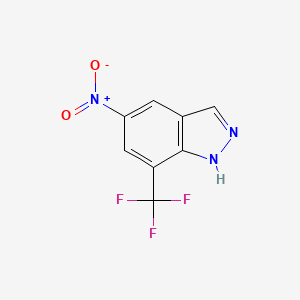
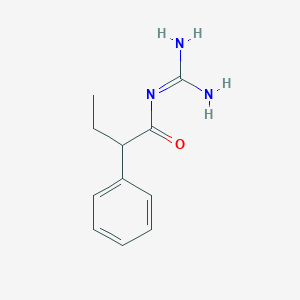
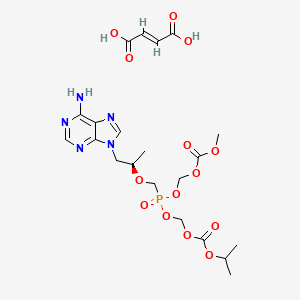
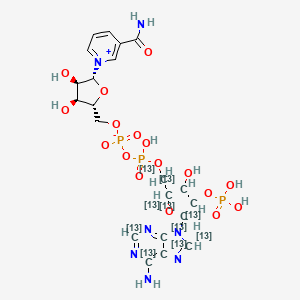
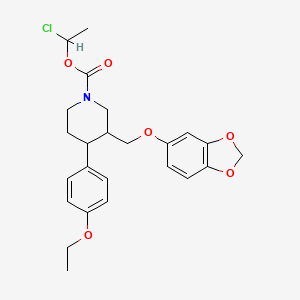
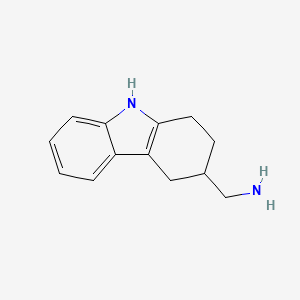
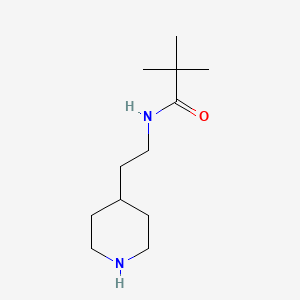
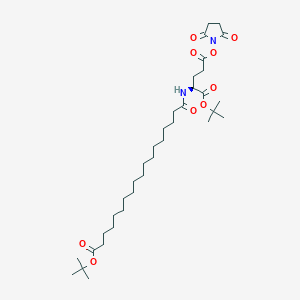
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)
